Thromboxane B2-d4

Description

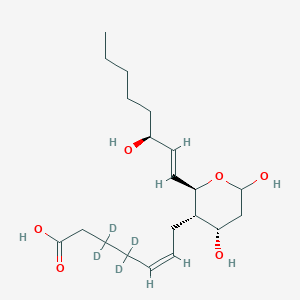

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-LCGOHBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Thromboxane B2-d4: The Gold Standard for Quantitative Lipidomics

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of lipidomics, the pursuit of quantitative accuracy is paramount. Low-abundance, high-potency signaling molecules, known as eicosanoids, present a significant analytical challenge due to their complex biological matrices and the inherent variability of analytical techniques. This guide elucidates the indispensable role of Thromboxane B2-d4 (TXB2-d4) as the gold-standard internal standard for the accurate and precise quantification of its endogenous counterpart, Thromboxane B2 (TXB2). By leveraging the principle of stable isotope dilution (SID) with mass spectrometry, TXB2-d4 corrects for analyte loss during sample preparation and mitigates variability in instrument response, thereby ensuring the generation of reliable, high-fidelity data. Understanding the application of TXB2-d4 is not merely a technical footnote; it is fundamental to obtaining meaningful insights into platelet activation, inflammation, and the efficacy of anti-platelet therapeutics.

The Analyte: Thromboxane B2 as a Critical Biomarker

To appreciate the role of the internal standard, one must first understand the target analyte. Thromboxane B2 is not the primary actor but rather the stable, reliable evidence of a much more potent and fleeting molecule: Thromboxane A2 (TXA2).

The Arachidonic Acid Cascade: A Pathway to Potent Signaling

The journey begins with arachidonic acid, a polyunsaturated fatty acid typically stored within cell membrane phospholipids.[1] Upon cellular stimulation, phospholipase enzymes release arachidonic acid into the cytoplasm.[2] Here, it serves as a substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert it into the unstable endoperoxide, Prostaglandin H2 (PGH2).[3][4]

This pathway is a critical juncture in cellular signaling. In platelets, which are rich in the enzyme thromboxane synthase, PGH2 is rapidly converted into Thromboxane A2 (TXA2).[2][4]

From Instability to a Measurable Marker

TXA2 is an exceptionally potent but unstable eicosanoid, with a biological half-life of only about 30 seconds.[2] It is a powerful vasoconstrictor and a key mediator of platelet activation and aggregation, making it a central figure in thrombosis and hemostasis.[5][6][7] Its extreme instability, however, makes direct measurement in biological samples practically impossible.

Nature provides an analytical solution: TXA2 is rapidly and non-enzymatically hydrolyzed to its stable, inactive metabolite, Thromboxane B2 (TXB2).[2][8] Therefore, quantifying TXB2 levels in matrices like plasma, serum, or urine serves as a direct and reliable proxy for the in vivo production of TXA2.[9] This measurement is crucial in cardiovascular research, particularly for assessing platelet hyperactivity and the efficacy of COX inhibitors like aspirin.[9][10]

Sources

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thromboxane - Wikipedia [en.wikipedia.org]

- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. elisakits.co.uk [elisakits.co.uk]

The Indispensable Role of Thromboxane B2-d4 in the Accurate Quantification of Platelet Activation

<

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Measuring a Transient Signaling Molecule

In the intricate cascade of hemostasis and thrombosis, platelet activation is a pivotal event. A key mediator in this process is Thromboxane A2 (TXA2), a potent but exceptionally unstable eicosanoid that triggers platelet aggregation and vasoconstriction.[1][2] Its fleeting existence, with a half-life of approximately 30 seconds in aqueous solution, renders direct and accurate quantification in biological samples practically impossible.[1][3] This inherent instability necessitates a paradigm shift in analytical strategy, focusing instead on its stable, inactive metabolite, Thromboxane B2 (TXB2).[3][4] The concentration of TXB2 serves as a reliable surrogate for TXA2 production, providing a window into the dynamics of platelet activation.[3][5] However, the pursuit of precise and accurate TXB2 quantification is fraught with its own set of analytical challenges, including sample matrix effects and variability during sample preparation. To overcome these hurdles, the use of a stable isotope-labeled internal standard is not just advantageous, but essential for robust and reproducible data. This guide illuminates the critical role of Thromboxane B2-d4 (TXB2-d4), a deuterated analog of TXB2, as the gold standard for achieving the highest level of analytical accuracy in platelet activation studies.

The Thromboxane A2 Signaling Pathway: A Catalyst for Platelet Aggregation

Upon vascular injury, platelets adhere to the exposed subendothelial matrix, initiating a cascade of activation events.[6] One of the central amplification loops in this process is the synthesis and release of TXA2.[2][7]

The biochemical journey begins with the liberation of arachidonic acid from the platelet membrane phospholipids by phospholipase A2.[8][9] The cyclooxygenase-1 (COX-1) enzyme then metabolizes arachidonic acid into the prostaglandin endoperoxide PGH2.[6][8] Subsequently, thromboxane synthase converts PGH2 into the biologically active TXA2.[8]

Once synthesized, TXA2 is released from the activated platelet and acts as an autocrine and paracrine signaling molecule, binding to and activating thromboxane prostanoid (TP) receptors on the surface of neighboring platelets.[7][10] This receptor engagement triggers a G-protein-mediated signaling cascade, leading to an increase in intracellular calcium concentrations, platelet shape change, degranulation, and ultimately, platelet aggregation.[10][11] This positive feedback loop, where activated platelets release TXA2 to recruit and activate more platelets, is a critical mechanism for the rapid formation of a hemostatic plug.[10][12]

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Thromboxane B2-d4 as a biomarker for cardiovascular disease research.

An In-Depth Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Thromboxane B2-d4 (TXB2-d4) and its critical role as an internal standard for the quantification of Thromboxane B2 (TXB2), a key biomarker in cardiovascular disease (CVD) research. We will explore the fundamental biochemistry of the cyclooxygenase (COX) pathway, the clinical significance of thromboxane A2 (TXA2) and its stable metabolite, TXB2, in platelet aggregation and vasoconstriction, and the indispensable function of the deuterated internal standard, TXB2-d4, in ensuring analytical accuracy and precision. This guide details validated experimental protocols for sample preparation and quantification of TXB2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into best practices and the rationale behind specific methodological choices. Furthermore, we will delve into the interpretation of TXB2 data in the context of CVD research and drug development, providing a framework for robust and reliable biomarker analysis.

Introduction: The Significance of Thromboxane in Cardiovascular Disease

Cardiovascular diseases are a leading cause of death globally, making the development of reliable biomarkers for early detection, risk assessment, and therapeutic monitoring a priority.[1] The arachidonic acid cascade produces eicosanoids, such as prostaglandins and thromboxanes, which are potent lipid mediators in inflammation and hemostasis.[2] Thromboxane A2 (TXA2), mainly synthesized by platelets, is a powerful vasoconstrictor and promoter of platelet aggregation, playing a central role in the pathophysiology of thrombosis and atherosclerosis.[2][3] However, TXA2 is highly unstable, with a half-life of about 30 seconds in aqueous solutions, making its direct measurement impractical.[2] Therefore, researchers measure its stable, inactive metabolite, Thromboxane B2 (TXB2), as a dependable substitute for in vivo TXA2 production.[1][2][4]

The use of a stable isotope-labeled internal standard, such as this compound (TXB2-d4), is essential for the accurate quantification of endogenous TXB2 by mass spectrometry.[5] TXB2-d4 is chemically identical to TXB2, but four hydrogen atoms are replaced by deuterium. This mass difference allows the mass spectrometer to distinguish it from the endogenous analyte, while their similar chemical and physical properties ensure they behave identically during sample extraction, chromatography, and ionization.[5] This co-eluting internal standard effectively corrects for any analyte loss during sample processing and compensates for matrix effects, thereby ensuring the highest level of accuracy and precision in biomarker quantification.

The Cyclooxygenase (COX) Pathway and Thromboxane Synthesis

The biosynthesis of TXA2 starts with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by one of two cyclooxygenase (COX) isoforms, COX-1 or COX-2.

-

COX-1: This isoform is constitutively expressed in most tissues, including platelets, and is responsible for the baseline production of prostaglandins and thromboxanes that regulate physiological functions.[6][7]

-

COX-2: Typically absent in most tissues, COX-2 is rapidly induced by inflammatory stimuli like cytokines.[6][8][9]

In platelets, which lack a nucleus and cannot synthesize new proteins, COX-1 is the primary isoform that converts arachidonic acid into prostaglandin H2 (PGH2).[2][10] PGH2 is then isomerized by thromboxane synthase to form the biologically active TXA2.[2][10] Once released, TXA2 signals through the thromboxane receptor (TP), a G-protein coupled receptor, to initiate a cascade that leads to platelet activation and vasoconstriction.[2][11][12]

Caption: Biosynthesis and signaling pathway of Thromboxane A2 (TXA2).

Analytical Methodology: Quantification of TXB2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying TXB2 in biological matrices due to its high sensitivity, specificity, and accuracy. The use of a deuterated internal standard like TXB2-d4 is a crucial part of this method.[5]

Rationale for Using a Stable Isotope-Labeled Internal Standard

-

Correction for Sample Loss: During sample preparation (e.g., protein precipitation, solid-phase extraction), some of the analyte can be lost. Since TXB2-d4 is added at the beginning and has nearly identical chemical properties to TXB2, it is lost at the same rate. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite any losses.

-

Compensation for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, causing ion suppression or enhancement. Because TXB2-d4 co-elutes with TXB2, it experiences the same matrix effects. Using the ratio of the analyte signal to the internal standard signal normalizes these effects, leading to more accurate results.

-

Improved Precision and Accuracy: The internal standard significantly improves the precision and accuracy of the assay by accounting for variations in extraction efficiency, injection volume, and instrument response.

Experimental Protocol: TXB2 Quantification in Human Plasma

This protocol is a general framework and requires optimization and validation for each specific application.

3.2.1. Materials and Reagents

-

Thromboxane B2 and this compound standards

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (collected in tubes with an anticoagulant and a COX inhibitor like indomethacin to prevent ex vivo platelet activation).[13][14]

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

96-well collection plates

-

Centrifuge

3.2.2. Sample Preparation Workflow

Caption: Workflow for the extraction of TXB2 from plasma samples.

Step-by-Step Methodology:

-

Sample Thawing and Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of TXB2-d4 internal standard working solution. Vortex briefly.[5]

-

Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[15]

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.3. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution is used to separate TXB2.

-

-

Tandem Mass Spectrometry (MS/MS):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| TXB2 | 369.2 | 195.1 | -20 |

| TXB2-d4 | 373.2 | 198.1 | -20 |

Note: These are typical values and should be optimized for the specific instrument.

Data Interpretation and Clinical Relevance

Elevated levels of TXB2 are associated with increased platelet activation and have been implicated in various cardiovascular diseases:

-

Atherosclerosis: Increased platelet activation contributes to the progression of atherosclerotic plaques.[17]

-

Myocardial Infarction and Stroke: Platelet activation and TXA2 are central to the formation of thrombi that can cause heart attacks and strokes.[3]

-

Aspirin Resistance: Measuring serum or urinary TXB2 levels can help identify individuals who have a reduced response to aspirin's antiplatelet effects.[18][19][20][21]

In drug development, measuring TXB2 levels is a valuable pharmacodynamic biomarker to assess the efficacy of new antiplatelet therapies.[22] A significant reduction in TXB2 levels after drug administration indicates successful target engagement.

Conclusion

Thromboxane B2 is a crucial biomarker for understanding platelet activation in cardiovascular disease. The accurate quantification of TXB2, enabled by the use of a stable isotope-labeled internal standard like this compound and advanced analytical techniques such as LC-MS/MS, provides a powerful tool for risk assessment, therapeutic monitoring, and the development of new cardiovascular drugs. The methodologies presented in this guide offer a solid framework for implementing TXB2 analysis in a research setting.

References

-

Title: Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed Source: PubMed URL: [Link]

-

Title: The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - MDPI Source: MDPI URL: [Link]

-

Title: Thromboxane signalling through TP receptor - Reactome Pathway Database Source: Reactome URL: [Link]

-

Title: Low-Dose Aspirin Inhibits Serum Thromboxane B2 Generation More Than 99 Percent. Source: American Society of Hematology URL: [Link]

-

Title: Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed Source: PubMed URL: [Link]

-

Title: Roles of Cyclooxygenase (COX)-1 and COX-2 in Prostanoid Production by Human Endothelial Cells: Selective Up-Regulation of Prostacyclin Synthesis by COX-21 | The Journal of Immunology | Oxford Academic Source: The Journal of Immunology URL: [Link]

-

Title: Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed Source: PubMed URL: [Link]

-

Title: Quantitative liquid chromatography-tandem mass spectrometric analysis of 11dH-TXB2 and creatinine in urine - NIH Source: National Institutes of Health URL: [Link]

-

Title: Determination of Thromboxane B2 in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart Source: STEMart URL: [Link]

-

Title: Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis - UH Institutional Repository Source: University of Houston URL: [Link]

-

Title: Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration | Circulation Research Source: Circulation Research URL: [Link]

-

Title: Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Aspirin dosage and thromboxane synthesis in patients with vascular disease - PubMed Source: PubMed URL: [Link]

-

Title: Aspirin response: Differences in serum thromboxane B2 levels between clinical studies Source: PubMed URL: [Link]

-

Title: Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed Source: PubMed URL: [Link]

-

Title: [Collection, preparation and storage of human plasma for radioimmunologic determination of thromboxane B2] - PubMed Source: PubMed URL: [Link]

-

Title: The Relative Contributions of COX-1 and COX-2 to Vascular Biosynthesis of Prostacyclin and Thromboxane | Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Factors Associated with Aspirin Resistance in Hong Kong Chinese Patients with Stable Coronary Heart Disease Using the Multiplate® Analyzer and Serum Thromboxane B2 - MDPI Source: MDPI URL: [Link]

-

Title: Serum thromboxane B2 compared to five other platelet function tests for the evaluation of aspirin effect in stable cardiovascular disease - PubMed Source: PubMed URL: [Link]

-

Title: Cyclooxygenase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Roles of Cyclooxygenase (COX)-1 and COX-2 in Prostanoid Production by Human Endothelial Cells: Selective Up-Regulation of Prostacyclin Synthesis by COX-2 - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Age-related increase of thromboxane B2 and risk of cardiovascular disease in atrial fibrillation - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PubMed Source: PubMed URL: [Link]

-

Title: Thromboxane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Stability of thromboxane in blood samples - PubMed Source: PubMed URL: [Link]

-

Title: Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - NIH Source: National Institutes of Health URL: [Link]

-

Title: COX-1–derived thromboxane A2 plays an essential role in early B-cell development via regulation of JAK/STAT5 signaling in mouse - PMC Source: National Institutes of Health URL: [Link]

-

Title: Aspire Biopharma gains FDA pre-IND guidance for OTASA aspirin | ASBP Stock News Source: StockTitan URL: [Link]

-

Title: Serum Thromboxane B-2 Compared to Five Other Platelet Function Tests for the Evaluation of Aspirin Effect in Stable Cardiovascular Disease - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Relationship between the changes in thromboxane B2, 6-keto-prostaglandin Fla, and blood glucose levels and progressive ischemic stroke - Annals of Palliative Medicine Source: Annals of Palliative Medicine URL: [Link]

-

Title: Plasma thromboxane B2 concentration in pulmonary hypertension associated with congenital heart disease - PubMed Source: PubMed URL: [Link]

-

Title: Urinary 11-dehydro-thromboxane B2 is associated with cardiovascular events and mortality in patients with atrial fibrillation - PubMed Source: PubMed URL: [Link]

-

Title: Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Measurement of Thromboxane Biosynthesis in Health and Disease - Frontiers Source: Frontiers URL: [Link]

Sources

- 1. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection | MDPI [mdpi.com]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. COX-1–derived thromboxane A2 plays an essential role in early B-cell development via regulation of JAK/STAT5 signaling in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Relative Contributions of COX-1 and COX-2 to Vascular Biosynthesis of Prostacyclin and Thromboxane | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 12. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Collection, preparation and storage of human plasma for radioimmunologic determination of thromboxane B2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Age-related increase of thromboxane B2 and risk of cardiovascular disease in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Aspirin dosage and thromboxane synthesis in patients with vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Aspire Biopharma gains FDA pre-IND guidance for OTASA aspirin | ASBP Stock News [stocktitan.net]

Chemical properties and stability of Thromboxane B2-d4.

An In-Depth Technical Guide to Thromboxane B2-d4: Properties, Stability, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (TXB2-d4), a critical tool in biomedical and pharmaceutical research. We will delve into its fundamental chemical properties, stability considerations, and its pivotal role as an internal standard in the quantitative analysis of its non-labeled counterpart, Thromboxane B2 (TXB2). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for robust analytical method development and application.

Introduction: The Significance of this compound in Eicosanoid Research

Thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator synthesized by activated platelets from prostaglandin H2.[1][2] It plays a crucial role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction.[1][2] Due to its short half-life, direct measurement of TXA2 in biological systems is not feasible. Instead, researchers quantify its stable, inactive metabolite, Thromboxane B2 (TXB2).[3][4]

The concentration of TXB2 in serum, plasma, or urine serves as a reliable index of in vivo TXA2 production and, consequently, platelet activation.[5][6] This makes TXB2 a critical biomarker for studying cardiovascular diseases, thrombosis, hypertension, and the efficacy of antiplatelet drugs like aspirin.[6][7]

Accurate quantification of endogenous TXB2 requires a robust analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for such methods is the use of a stable isotope-labeled internal standard (SIL-IS).[8] this compound, a deuterated analog of TXB2, is the ideal internal standard for this purpose, ensuring the highest level of accuracy and precision in quantitative bioanalysis.[5][9]

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its use in analytical chemistry, dictating its behavior in solution and during mass spectrometric analysis.

| Property | Value | Source(s) |

| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | [7] |

| CAS Number | 1346112-79-5 | [5][10][11] |

| Molecular Formula | C₂₀H₃₀D₄O₆ | [5][11] |

| Molecular Weight | 374.5 g/mol | [5][7][11] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [5][10] |

| Canonical SMILES | CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | [7] |

| InChI Key | XNRNNGPBEPRNAR-LCGOHBJFSA-N | [5][7] |

| Supplied Form | Typically a solution in methyl acetate (e.g., 100 µg/ml) | [5][10] |

The Principle of Isotope Dilution Mass Spectrometry: Why Deuteration is Key

The utility of TXB2-d4 is rooted in the principles of Isotope Dilution Mass Spectrometry (IDMS).[8] In this technique, a known quantity of the deuterated standard is spiked into a biological sample at the very beginning of the sample preparation process.

Expert Insight: The core premise of IDMS is that a deuterated standard is chemically and physically almost identical to its endogenous, non-labeled counterpart.[12][13] This near-identity ensures that TXB2-d4 behaves just like the native TXB2 during every step of the analytical workflow—extraction, derivatization, chromatography, and ionization.[8] Consequently, any sample loss or variability that occurs during sample processing will affect both the analyte and the internal standard proportionally.[8]

The mass spectrometer can readily differentiate between the analyte (TXB2) and the internal standard (TXB2-d4) due to the mass difference imparted by the four deuterium atoms.[12] By calculating the ratio of the analyte signal to the internal standard signal, we can precisely determine the concentration of the endogenous analyte, effectively normalizing for any experimental variations. This approach dramatically enhances the accuracy, precision, and reproducibility of the assay.[14]

Stability, Storage, and Handling Protocols

The integrity of any analytical standard is paramount. Adherence to proper storage and handling procedures is essential to maintain the stability and concentration of TXB2-d4.

Long-Term Storage (As Received)

-

Condition: Store the sealed vial at -20°C.[5]

-

Stability: Under these conditions, the compound is stable for at least two years.[5][15]

-

Rationale: Low temperatures minimize the potential for degradation of the fatty acid structure and prevent solvent evaporation from the prepared solution.

Stock Solution Preparation and Storage

TXB2-d4 is typically supplied in a volatile solvent like methyl acetate. For creating working standards, it is often necessary to evaporate the shipping solvent and reconstitute in a more suitable one.

Protocol: Preparation of a 10 µg/mL Stock Solution in Ethanol

-

Preparation: Allow the vial of TXB2-d4 (e.g., 25 µg in 250 µL methyl acetate) to equilibrate to room temperature before opening.

-

Evaporation: Transfer the required volume of the methyl acetate solution to a clean glass vial. Evaporate the methyl acetate under a gentle stream of dry nitrogen gas. Avoid overheating.

-

Reconstitution: Add the appropriate volume of absolute ethanol to the dried residue to achieve the desired final concentration (e.g., for 25 µg, add 2.5 mL of ethanol for a 10 µg/mL stock).

-

Mixing: Vortex thoroughly to ensure complete dissolution.

-

Storage:

-

Self-Validation: Always prepare fresh working dilutions from the stock solution for each analytical run. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller single-use aliquots.

| Storage Condition | Compound Form | Stability Period | Source(s) |

| -20°C | As supplied (in methyl acetate) | ≥ 2 years | [5][15] |

| -20°C | Reconstituted Stock Solution | Up to 1 month | [16] |

| -80°C | Reconstituted Stock Solution | Up to 6 months | [16] |

Biological Context: The Thromboxane A2 Signaling Pathway

To appreciate the application of TXB2-d4, one must understand the biological pathway it helps to measure. TXA2, synthesized from arachidonic acid via the cyclooxygenase (COX-1) enzyme in platelets, is the primary actor.[2][9] It exerts its effects by binding to thromboxane receptors (TP), which are G-protein-coupled receptors.[1][17] This binding initiates a signaling cascade leading to platelet activation and vasoconstriction. TXA2 is then rapidly and non-enzymatically hydrolyzed to the stable, inactive TXB2.[4][5]

Analytical Protocol: LC-MS/MS Quantification of Serum TXB2

This section provides a validated, step-by-step protocol for the quantification of TXB2 in human serum, employing TXB2-d4 as the internal standard. This method is based on established procedures in the literature.[9][18]

Materials and Reagents

-

Human serum samples

-

This compound (Internal Standard)

-

Thromboxane B2 (Calibration Standard)

-

Methanol, Acetonitrile, Formic Acid (LC-MS Grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Reversed-phase C18)

Sample Preparation and Extraction

-

Sample Thawing: Thaw frozen serum samples on ice.

-

Internal Standard Spiking: To 200 µL of serum, add 10 µL of TXB2-d4 working solution (e.g., at 100 ng/mL) to give a final concentration of 5 ng/mL. Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elute the analytes with 1 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 20% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Mass Spectrometry: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions (example):

-

TXB2: Q1: 369.2 -> Q3: 195.1

-

TXB2-d4: Q1: 373.2 -> Q3: 199.1

-

Trustworthiness Check: The protocol is self-validating. The co-elution of TXB2 and TXB2-d4 confirms their identical chromatographic behavior.[13] The stable ratio of their signals across different dilutions and samples, after initial validation, ensures the robustness of the quantification. Any significant deviation would indicate a matrix effect or interference issue that needs to be addressed.

Conclusion

References

- Buy this compound. (2024, April 14).

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Benchchem. Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.

- Benchchem. A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.

- AptoChem. Deuterated internal standards and bioanalysis.

-

Jones, G., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Cambridge Bioscience. This compound - Cayman Chemical. Available at: [Link]

-

Squellerio, I., et al. (2014). Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. Journal of Pharmaceutical and Biomedical Analysis, 96, 248-254. Available at: [Link]

-

Wikipedia. Thromboxane. Available at: [Link]

-

Wikipedia. Thromboxane B2. Available at: [Link]

-

Maclouf, J., et al. (1978). Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry. Prostaglandins, 16(2), 277-290. Available at: [Link]

-

Rocca, B., et al. (2020). Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples. Journal of Thrombosis and Haemostasis, 18(11), 3046-3054. Available at: [Link]

-

Squellerio, I., et al. (2014). Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. ResearchGate. Available at: [Link]

-

Orlińska, A., & Antczak, A. (2021). The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review. International Journal of Molecular Sciences, 22(21), 11675. Available at: [Link]

-

ELISA kit. Thromboxane B2: Unravelling the Molecular Dynamics of a Pivotal Eicosanoid. Available at: [Link]

-

Reactome Pathway Database. Thromboxane signalling through TP receptor. Available at: [Link]

Sources

- 1. Thromboxane - Wikipedia [en.wikipedia.org]

- 2. elisakits.co.uk [elisakits.co.uk]

- 3. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Cayman Chemical [bioscience.co.uk]

- 11. scbt.com [scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thromboxane B2-d4: Metabolism, Physiological Relevance, and Advanced Quantification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Thromboxane Axis

In the intricate landscape of lipid mediators, the thromboxane pathway stands as a pivotal regulator of hemostasis and a key player in the pathophysiology of cardiovascular and inflammatory diseases.[1] The primary effector, Thromboxane A2 (TXA2), is a potent but exceptionally unstable eicosanoid, making its direct measurement in biological systems impractical.[2][3] This guide focuses on its stable, inactive metabolite, Thromboxane B2 (TXB2), and the indispensable role of its deuterated analog, Thromboxane B2-d4 (TXB2-d4), in achieving accurate and reproducible quantification. Understanding the metabolism of TXB2 and the technical nuances of its measurement provides a critical window into platelet activity, the efficacy of anti-platelet therapies, and the progression of numerous disease states.[4][5][6] This document serves as a comprehensive resource, blending foundational biochemistry with field-proven analytical methodologies to empower researchers in their scientific pursuits.

Part 1: The Core Biochemistry and Physiological Significance of Thromboxane B2

Biosynthesis: From Arachidonic Acid to a Stable Biomarker

The journey to TXB2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. In activated platelets, the cyclooxygenase-1 (COX-1) enzyme metabolizes arachidonic acid into the prostaglandin endoperoxide, PGH2.[2][3] This intermediate is then rapidly converted by TXA2 synthase into the highly active Thromboxane A2.[2][7]

TXA2's biological life is fleeting, with a half-life of only about 30 seconds in aqueous solution, whereupon it undergoes spontaneous, non-enzymatic hydrolysis to form the stable and biologically inactive Thromboxane B2.[2][4] This stability is the key to its utility; TXB2 serves as a reliable surrogate for quantifying the production of its potent precursor, TXA2.[4]

Physiological and Pathophysiological Roles

While TXB2 itself is inactive, the amount of TXB2 produced directly reflects the activity of TXA2, a powerful mediator with profound physiological effects.[8] TXA2 exerts its influence by binding to G-protein-coupled thromboxane receptors (TP), leading to downstream signaling that promotes:

-

Platelet Aggregation: TXA2 is a potent stimulator of platelet activation and aggregation, crucial for forming blood clots at sites of vascular injury.[1]

-

Vasoconstriction: It acts as a powerful vasoconstrictor, narrowing blood vessels and increasing blood pressure.[1][9]

An imbalance in the thromboxane pathway is implicated in a host of pathological conditions. Elevated TXA2 production, and consequently higher TXB2 levels, are associated with an increased risk of atherothrombosis, myocardial infarction, ischemic stroke, and other cardiovascular diseases.[5][6][9][10][11][12] Furthermore, this pathway plays a significant role in inflammation and has been implicated in the progression of certain cancers.[2][13]

Caption: Thromboxane A2 biosynthesis from arachidonic acid and its primary signaling cascade.

The Metabolic Fate of Thromboxane B2

Once formed, TXB2 is further metabolized in the body before excretion. The measurement of these downstream metabolites in urine provides a non-invasive method to assess systemic, time-averaged TXA2 production in vivo.[14] This approach is particularly valuable as it circumvents the significant and well-documented issue of artificial platelet activation ex vivo during blood sample collection, which can falsely elevate plasma TXB2 readings.[15][16]

The two major enzymatic metabolic pathways are:

-

Beta-oxidation: This process leads to the formation of 2,3-dinor-TXB2 .[14][17]

-

Dehydrogenation: This pathway results in 11-dehydro-TXB2 , which is the most abundant urinary metabolite in humans.[17]

Assessing the urinary ratio of these metabolites to creatinine can provide a robust index of whole-body thromboxane biosynthesis and platelet activation status.[18][19]

Caption: The major metabolic pathways for the inactivation and clearance of Thromboxane B2.

Part 2: The Analytical Gold Standard: this compound

Accurate quantification is paramount in research and clinical settings. While immunoassays like ELISA exist, they can sometimes be limited by cross-reactivity and matrix effects.[20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard is the definitive method for specificity and accuracy.[9][21]

Why Deuterated Standards are Essential

This compound is a synthetic version of TXB2 where four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[22][23] This subtle mass change is the key to its power as an internal standard in a technique known as Stable Isotope Dilution (SID) .[22]

The Causality Behind Its Superiority:

-

Near-Identical Physicochemical Properties: TXB2-d4 is chemically almost identical to the endogenous TXB2. This means it behaves in the same way during every step of the analytical process: extraction from the sample matrix, chromatographic separation, and ionization in the mass spectrometer.[24][25]

-

Correction for Variability: Any loss of analyte during sample preparation or fluctuation in instrument signal will affect both the analyte (TXB2) and the internal standard (TXB2-d4) equally.[24] By measuring the ratio of the analyte to the known concentration of the spiked-in internal standard, these variations are effectively normalized, leading to highly accurate and precise results.[23]

-

Mitigation of Matrix Effects: Biological samples (plasma, urine, etc.) are complex mixtures that can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Because TXB2-d4 co-elutes with TXB2 from the chromatography column, it experiences the exact same matrix effects, providing a perfect correction factor.[21][24]

| Feature | LC-MS/MS with TXB2-d4 | Immunoassay (ELISA) |

| Principle | Mass-to-charge ratio detection | Antibody-antigen binding |

| Specificity | Very High (based on mass) | Can be variable; potential for cross-reactivity |

| Accuracy | Gold Standard (due to SID) | Good, but can be affected by matrix interference |

| Sensitivity | Very High | Generally high, but can have higher background |

| Throughput | Moderate to High | High (plate-based format) |

| Major Advantage | Unmatched accuracy and specificity | High throughput, no mass spectrometer required |

| Major Limitation | Requires expensive equipment | Susceptible to interferences and cross-reactivity |

Table 1: A comparative overview of the primary analytical methodologies for Thromboxane B2 quantification.

Part 3: Validated Methodologies for TXB2 Quantification

A robust and reproducible protocol is the foundation of trustworthy data. The following sections outline a comprehensive workflow for the analysis of TXB2 in biological fluids using TXB2-d4.

Critical First Step: Sample Collection and Handling

This stage is the most frequent source of pre-analytical error. The goal is to prevent ex vivo platelet activation, which would artificially generate TXB2 and render the results meaningless for assessing in vivo status.

Protocol for Blood Collection:

-

Objective: To measure either circulating plasma TXB2 or the total platelet capacity to produce TXB2 (serum TXB2).

-

Materials:

-

For Plasma (circulating levels): Vacutainer tubes containing EDTA or a citrate anticoagulant plus an inhibitor like indomethacin.

-

For Serum (platelet capacity): Vacutainer tubes with no anticoagulant.[26]

-

Ice bath, refrigerated centrifuge.

-

-

Procedure (Plasma):

-

Step 1 (Causality): Use a clean venipuncture to minimize endothelial injury and subsequent platelet activation.[27]

-

Step 2 (Causality): Collect blood directly into a pre-chilled EDTA tube. EDTA chelates calcium, which is essential for platelet activation, thus immediately halting the coagulation cascade. Place the tube on ice immediately.

-

Step 3 (Causality): Within 30 minutes, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma from blood cells.

-

Step 4: Carefully aspirate the supernatant (plasma), transfer to a clean polypropylene tube, and immediately freeze at -80°C until analysis.

-

-

Procedure (Serum):

-

Step 1 (Causality): Collect blood into a tube without anticoagulant to allow for clotting. To standardize platelet activation, immediately incubate the tube in a 37°C water bath for 1 hour.[14][26] This ensures maximal, thrombin-induced TXA2 generation from platelets.

-

Step 2: Centrifuge at 1,400g for 15 minutes.[26]

-

Step 3: Collect the serum and store at -40°C or -80°C. TXB2 is stable in frozen serum for up to 10 years at -40°C.[4][7][28]

-

Sample Preparation: Solid Phase Extraction (SPE)

The objective of SPE is to remove proteins, salts, and other interfering substances, thereby concentrating the analyte for sensitive detection.

Protocol for SPE of Plasma/Serum:

-

Step 1: Internal Standard Spiking: Thaw the biological sample on ice. To 500 µL of sample, add a precise amount (e.g., 5 µL of a 1 µg/mL solution) of TXB2-d4 in ethanol. Vortex briefly. This step is critical; the internal standard must be added at the very beginning to account for losses in all subsequent steps.

-

Step 2: Protein Precipitation & Acidification: Add 1.5 mL of cold acetone or acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a new tube. Acidify the supernatant to pH ~3.5 with formic acid. Causality: Acidification ensures that TXB2 (a carboxylic acid) is in its neutral form, allowing it to bind effectively to the reverse-phase SPE sorbent.

-

Step 3: SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the column to go dry.

-

Step 4: Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Step 5: Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove polar interferences.

-

Step 6: Elution: Elute the TXB2 and TXB2-d4 from the cartridge with 2 mL of methanol or ethyl acetate into a clean tube.

-

Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid). This sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

Instrumental Parameters (Typical):

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A time-programmed gradient from low to high organic phase (B) to elute the analytes.

-

Mass Spectrometer: Triple quadrupole operating in Negative Ion Mode using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Thromboxane B2 | 369.2 | 195.1 |

| This compound | 373.2 | 198.1 |

Table 2: Example MRM transitions for the detection of TXB2 and its deuterated internal standard.

Data Interpretation: The instrument software measures the peak area for both the TXB2 and TXB2-d4 MRM transitions. A calibration curve is generated using standards of known TXB2 concentration with a fixed amount of TXB2-d4. The peak area ratio (TXB2/TXB2-d4) of the unknown sample is then used to determine its concentration from this curve, providing a highly accurate and validated result.

Part 4: Applications in Modern Research and Therapeutics

The precise measurement of TXB2 enabled by TXB2-d4 has profound implications across various fields:

-

Pharmacodynamic Assessment of Anti-platelet Drugs: Serum TXB2 measurement is the validated biomarker for assessing the pharmacodynamics of low-dose aspirin.[4] It directly measures aspirin's inhibitory effect on platelet COX-1, allowing for studies on dose-response, duration of action, and patient variability ("aspirin resistance").[29][30][31]

-

Biomarker in Cardiovascular Disease: Elevated levels of TXB2 or its urinary metabolites are powerful indicators of increased platelet activation and are associated with a higher risk of adverse cardiovascular events.[10][19] This makes it a valuable biomarker in clinical trials for new cardiovascular drugs.

-

Inflammatory Disease Research: The thromboxane pathway is intrinsically linked with inflammation.[9] Quantifying TXB2 can provide insights into the pathophysiology of conditions like arthritis, inflammatory bowel disease, and periodontitis.[32]

-

Oncology: TXA2 signaling has been shown to regulate tumor growth, metastasis, and angiogenesis, making TXB2 a relevant biomarker in cancer research.[2]

Conclusion

Thromboxane B2 is more than just an inactive metabolite; it is a critical diagnostic and research window into the potent biological activity of Thromboxane A2. Its role in hemostasis, thrombosis, and inflammation makes it a focal point for drug development and clinical investigation. However, the value of any data is predicated on its accuracy. This compound, through the principle of stable isotope dilution, elevates the quantification of its unlabeled counterpart from an estimate to a precise measurement. By serving as a near-perfect internal standard in LC-MS/MS workflows, TXB2-d4 corrects for the inherent variability of complex biological analyses, ensuring that researchers and clinicians can generate robust, reproducible, and trustworthy data. Mastering these analytical principles and techniques is essential for advancing our understanding of the thromboxane axis and developing next-generation therapies that target it.

References

- Rizzi, A., et al. (2024). Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples. Research and Practice in Thrombosis and Haemostasis.

- Ibeanu, G., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Cook, K., & Wärri, A. (2022). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. MDPI. Available at: [Link]

-

Reactome Pathway Database. Thromboxane signalling through TP receptor. Reactome. Available at: [Link]

-

ELISA kit. Thromboxane B2: Unravelling the Molecular Dynamics of a Pivotal Eicosanoid. elisa-kit.com. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Dorn, G. W. (1990). Thromboxane A2 stimulated signal transduction in vascular smooth muscle. PubMed. Available at: [Link]

-

Rupa Health. 11-Dehydro Thromboxane B2/Creatinine Ratio. Rupa Health. Available at: [Link]

-

Bauer, P. M., et al. (2005). Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration. Circulation Research. Available at: [Link]

-

Kunapuli, S. P. (2014). Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. UH Institutional Repository. Available at: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

-

Bio-protocol. (2021). Quantification of thromboxane B2. Bio-protocol. Available at: [Link]

-

Patrono, C., & Rocca, B. (2019). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology. Available at: [Link]

-

Wikipedia. Thromboxane. Wikipedia. Available at: [Link]

-

Niewiński, P., et al. (2021). The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review. MDPI. Available at: [Link]

-

Wikipedia. Thromboxane B2. Wikipedia. Available at: [Link]

-

Loffredo, L., et al. (2017). Age-related increase of thromboxane B2 and risk of cardiovascular disease in atrial fibrillation. PMC - NIH. Available at: [Link]

-

Hirsh, P. D., et al. (1981). Platelet release and thromboxane synthesis in symptomatic coronary artery disease. Circulation - American Heart Association Journals. Available at: [Link]

-

Rizzi, A., et al. (2024). Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples. PubMed. Available at: [Link]

-

Niewiński, P., et al. (2021). The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review. PubMed. Available at: [Link]

-

Maree, A. O., et al. (2014). Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease. PubMed. Available at: [Link]

-

Lundberg, O., et al. (2019). Stability of thromboxane in blood samples. PubMed. Available at: [Link]

-

Wang, N., et al. (2020). Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease. NIH. Available at: [Link]

-

Rizzi, A., et al. (2024). Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored. PubliCatt. Available at: [Link]

-

Theoharides, T. C. (2020). IL-1 induces throboxane-A2 (TxA2) in COVID-19 causing inflammation and micro-thrombi. Medical Hypotheses. Available at: [Link]

-

Lawson, J. A., et al. (1986). Long-lived enzymatic metabolites of thromboxane B2 in the human circulation. PubMed. Available at: [Link]

-

Al-Ghamdi, H. S., et al. (2024). Comparative Analysis of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) Levels in the Gingival Crevicular Fluid (GCF) of Diabetic Patients With Chronic Periodontitis: An Enzyme Immunoassay Study. NIH. Available at: [Link]

-

Tsubokawa, T., et al. (1993). Plasma thromboxane B2 levels and thromboxane B2 production by platelets are increased in patients during spinal and epidural anesthesia. PubMed. Available at: [Link]

-

Bakhle, Y. S., et al. (1984). Thromboxane B2 uptake and metabolism in isolated perfused lung. Identification and comparison with prostaglandin F2 alpha. PubMed. Available at: [Link]

-

Catella, F., et al. (1990). Paired analysis of urinary thromboxane B2 metabolites in humans. PubMed - NIH. Available at: [Link]

-

Patrono, C., et al. (1982). Physiologic variables affecting thromboxane B2 production in human whole blood. PubMed. Available at: [Link]

-

FitzGerald, G. A., et al. (1983). Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs. PubMed. Available at: [Link]

-

Weiss, H. J., et al. (1993). Studies of thromboxane B2, platelet factor 4, and fibrinopeptide A in bleeding-time blood of patients deficient in von Willebrand factor, platelet glycoproteins Ib and IIb-IIIa, and storage granules. PubMed. Available at: [Link]

-

Sinzinger, H., et al. (1985). Enhanced Platelet Release Reaction, Shortened Platelet Survival Time and Increased Platelet Aggregation and Plasma Thromboxane B2 in Chronic Obstructive Arterial Disease. PubMed. Available at: [Link]

-

ClinicalTrials.gov. (2019). Serum Thromboxane B2 Assay as a Measure of Platelet Production in Healthy Volunteers Taking Aspirin. ClinicalTrials.gov. Available at: [Link]

-

Catella, F., et al. (1987). 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation. PubMed. Available at: [Link]

Sources

- 1. Thromboxane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review [mdpi.com]

- 6. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publicatt.unicatt.it [publicatt.unicatt.it]

- 8. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 9. Thromboxane B2: Unravelling the Molecular Dynamics of a Pivotal Eicosanoid [elisakits.co.uk]

- 10. Age-related increase of thromboxane B2 and risk of cardiovascular disease in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Enhanced platelet release reaction, shortened platelet survival time and increased platelet aggregation and plasma thromboxane B2 in chronic obstructive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IL-1 induces throboxane-A2 (TxA2) in COVID-19 causing inflammation and micro-thrombi: inhibitory effect of the IL-1 receptor antagonist (IL-1Ra) [iris.unife.it]

- 14. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 15. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 19. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arborassays.com [arborassays.com]

- 21. texilajournal.com [texilajournal.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Buy this compound [smolecule.com]

- 30. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. Comparative Analysis of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) Levels in the Gingival Crevicular Fluid (GCF) of Diabetic Patients With Chronic Periodontitis: An Enzyme Immunoassay Study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Role and Quantification of Thromboxane B2-d4 in Inflammatory Processes

Authored by: A Senior Application Scientist

Introduction: Decoding Inflammation through a Stable Metabolite

Inflammation is a complex biological response essential for host defense and tissue repair. However, dysregulated inflammatory processes underpin a vast array of pathologies, from cardiovascular diseases to autoimmune disorders and cancer.[1][2][3] Central to the inflammatory cascade are lipid mediators known as eicosanoids, with Thromboxane A2 (TXA2) being a particularly potent, albeit highly unstable, protagonist.[1][2][4] Generated from arachidonic acid by the action of cyclooxygenase (COX) enzymes and thromboxane synthase, TXA2 promotes platelet aggregation, vasoconstriction, and amplifies inflammatory responses.[1][2][4][5][6] Due to its fleeting half-life of approximately 30 seconds in aqueous solutions, direct measurement of TXA2 is impractical for research and clinical purposes.[4][7] Consequently, scientific inquiry and diagnostic efforts focus on its stable, inactive metabolite, Thromboxane B2 (TXB2).[4][7][8]

This technical guide provides an in-depth exploration of the significance of TXB2 as a biomarker in inflammatory processes and delineates the critical function of its deuterated stable isotope-labeled internal standard, Thromboxane B2-d4 (TXB2-d4). We will delve into the biochemical pathways, the rationale for employing stable isotope dilution techniques, and provide detailed, field-proven methodologies for the accurate quantification of TXB2 in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage precise and reliable measurements of this key inflammatory mediator in their work.

The Scientific Imperative: Why Measure Thromboxane B2?

The quantification of TXB2 serves as a reliable proxy for the in vivo production of its parent compound, TXA2.[9] Elevated levels of TXB2 are indicative of heightened platelet activation and COX enzyme activity, which are hallmark features of numerous inflammatory and thrombotic conditions.[1][3][10][11] Research has consistently demonstrated a correlation between increased TXB2 concentrations and the pathophysiology of:

-

Atherosclerosis and Cardiovascular Disease: TXA2-mediated platelet aggregation and vasoconstriction are central to the development and progression of atherosclerosis and acute thrombotic events like myocardial infarction and stroke.[1][3][11]

-

Inflammatory Bowel Disease: Excessive production of thromboxanes in the intestinal mucosa is implicated in the pathogenesis of inflammatory bowel disease, contributing to mucosal ulceration and inflammation.[12]

-

Asthma and Allergic Responses: TXA2 is a potent bronchoconstrictor, and its overproduction can play a role in the airway hyperresponsiveness seen in asthma.[1]

-

Cancer: Emerging evidence suggests that TXA2 signaling can modulate the tumor microenvironment, influencing angiogenesis, cell growth, and metastasis.[7]

Given the therapeutic relevance of inhibiting the COX pathway, for instance with nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, monitoring TXB2 levels provides a direct pharmacodynamic biomarker to assess drug efficacy and patient response.[9][13]

The Gold Standard of Quantification: The Role of this compound

While various methods exist for measuring TXB2, including enzyme-linked immunosorbent assays (ELISAs), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior specificity, sensitivity, and accuracy.[13][14][15] A cornerstone of robust LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS), and in this context, this compound is indispensable.[16][17]

A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium).[17][18] TXB2-d4 is chemically identical to endogenous TXB2 but has a higher molecular weight due to the four deuterium atoms.[19] This subtle mass shift is the key to its function.

Causality Behind Using a Deuterated Internal Standard:

The core principle is that an ideal internal standard should behave identically to the analyte throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer.[17][20] By adding a known amount of TXB2-d4 to each sample at the very beginning of the workflow, it co-elutes chromatographically with the endogenous TXB2 and experiences the same variations in sample preparation, injection volume, and importantly, matrix effects (ion suppression or enhancement) during mass spectrometric detection.[18][19][21] Since the mass spectrometer can differentiate between the two based on their mass-to-charge ratio (m/z), the ratio of the signal from the endogenous TXB2 to the signal from the known amount of TXB2-d4 allows for highly accurate and precise quantification, effectively normalizing for any experimental variability.[22] This self-validating system ensures the trustworthiness and reproducibility of the results.[23][24][25]

| Parameter | Without Internal Standard (External Calibration) | With Stable Isotope-Labeled Internal Standard (e.g., TXB2-d4) | Rationale for Superiority of SIL-IS |

| Extraction Recovery | Variable and uncorrected, leading to inaccuracy. | Any loss of analyte is mirrored by a proportional loss of the SIL-IS, maintaining an accurate ratio. | Co-elution and identical physicochemical properties ensure parallel behavior during extraction.[17][19] |

| Matrix Effects | Ion suppression or enhancement can significantly alter the analyte signal, causing under- or overestimation. | The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction. | The near-identical chemical nature ensures both compounds are affected equally by interfering substances in the sample matrix.[18][21] |

| Instrument Variability | Minor fluctuations in instrument performance can introduce error. | The ratio of analyte to SIL-IS remains constant, correcting for instrument drift. | Simultaneous detection of both compounds in the same analytical run nullifies the impact of instrument fluctuations.[20] |

| Overall Accuracy & Precision | Lower, susceptible to systematic and random errors. | High, considered the "gold standard" for quantitative bioanalysis.[16][22] | Provides a self-correcting system that accounts for the majority of analytical variables.[23][24] |

Signaling Pathway of Thromboxane A2

To fully appreciate the biological context of TXB2 measurement, it is crucial to understand the signaling cascade initiated by its precursor, TXA2. TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G protein-coupled receptor (GPCR). In humans, two splice variants, TPα and TPβ, exist.[4][7][26] Upon ligand binding, the TP receptor activates downstream signaling pathways, primarily through Gq and G13 proteins.[26]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to platelet shape change, degranulation, and aggregation, as well as smooth muscle cell contraction.[5][26][27]

-

G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which also contributes to smooth muscle contraction and other cellular responses.[26]

Experimental Protocol: Quantification of TXB2 in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of TXB2 in human plasma, incorporating TXB2-d4 as the internal standard. This protocol is a self-validating system designed for high accuracy and reproducibility.

1. Materials and Reagents:

-

Thromboxane B2 (analyte standard)

-

This compound (internal standard)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (collected in tubes containing an anticoagulant and a COX inhibitor)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge, and nitrogen evaporator

2. Experimental Workflow Diagram:

3. Step-by-Step Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor to prevent ex vivo platelet activation and TXA2 formation.[28]

-

Immediately centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.[28]

-

Carefully collect the plasma supernatant and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.[29]

-

-

Standard Curve and Quality Control (QC) Preparation:

-

Prepare a stock solution of TXB2 and TXB2-d4 in a suitable solvent (e.g., ethanol).

-

Create a series of calibration standards by spiking known concentrations of TXB2 into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To a 100 µL aliquot of each sample, add 10 µL of the TXB2-d4 internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for solid-phase extraction (SPE).

-

Condition an SPE cartridge (e.g., C18, 100mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water.[30]

-

Elute the analytes with 1 mL of methanol or methyl formate.[30]

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid / 20% Acetonitrile).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate TXB2 from other matrix components (e.g., starting at 20% B, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, must be optimized on the specific instrument):

-

TXB2: Q1: 369.2 m/z -> Q3: 195.1 m/z

-

TXB2-d4: Q1: 373.2 m/z -> Q3: 198.1 m/z

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the TXB2 and TXB2-d4 MRM transitions.

-

Calculate the peak area ratio (TXB2 / TXB2-d4) for all standards, QCs, and samples.

-

Generate a standard curve by plotting the peak area ratio of the standards against their known concentrations using a linear regression with appropriate weighting (e.g., 1/x²).

-

Determine the concentration of TXB2 in the unknown samples and QCs by interpolating their peak area ratios from the standard curve.

-

Adjust the final concentration for any initial dilution factors.

-

Conclusion and Future Perspectives

The accurate measurement of Thromboxane B2 is a critical tool for investigating the role of the COX pathway in inflammation and thrombosis. The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS analysis represents the pinnacle of analytical rigor, providing a self-validating system that ensures data integrity.[16][17] This approach allows researchers and drug development professionals to confidently assess disease states, evaluate the efficacy of anti-inflammatory and anti-platelet therapies, and ultimately, advance our understanding and treatment of inflammatory diseases. As mass spectrometry technology continues to evolve with even greater sensitivity, the precise quantification of biomarkers like TXB2 will undoubtedly play an increasingly important role in the era of personalized medicine, allowing for tailored therapeutic strategies based on an individual's inflammatory profile.

References

-

Rucker, D., & Dhamoon, A. S. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Thromboxane A2. [Link]

-

Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Crespo, B. G., et al. (2021). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. International Journal of Molecular Sciences. [Link]

-

Reactome. (n.d.). Thromboxane signalling through TP receptor. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Dorn, G. W. 2nd. (1992). Thromboxane A2 stimulated signal transduction in vascular smooth muscle. Hypertension. [Link]

-

University of Houston. (n.d.). Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. [Link]

-

Waters Edge Wellness. (n.d.). Thromboxane A2 and Inflammation. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Squellerio, I., et al. (2014). Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Interchim. (n.d.). Thromboxane B2 ELISA Kit Instructions. [Link]

-

Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

-

Elabscience. (n.d.). Mouse TXB2 (Thromboxane B2) ELISA Kit. [Link]

-

ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

ResearchGate. (n.d.). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]

-

Patrono, C. (2016). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology. [Link]

-

Maclouf, J., et al. (1978). Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry. Prostaglandins. [Link]

-